molecular formula C10H9ClOS2 B127624 2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone CAS No. 153275-57-1

2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone

Cat. No.: B127624
CAS No.: 153275-57-1
M. Wt: 244.8 g/mol
InChI Key: VBXUCKQKYMNERX-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone is a sulfur-containing heterocyclic compound featuring a 1,4-dithiin ring fused to a benzene ring. The ethanone moiety at position 6 is substituted with a chlorine atom, enhancing its reactivity for nucleophilic substitution or cross-coupling reactions. This compound is structurally distinct from oxygen-containing analogs (e.g., 1,4-dioxin derivatives) due to the sulfur atoms in the dithiin ring, which confer unique electronic and steric properties .

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXUCKQKYMNERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397178
Record name 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153275-57-1
Record name 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153275-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Dienes : Using sulfur sources and chlorinating agents.
  • Reaction Conditions : Solvents such as dichloromethane or chloroform are often used, with reactions conducted at room temperature to reflux conditions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, certain dithiin derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the chlorine atom enhances the compound's reactivity and biological activity.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The mechanism is hypothesized to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The unique structure of the dithiin ring may contribute to its ability to interact with biological targets effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to apoptosis.
  • Covalent Bond Formation : The chlorine atoms can form covalent bonds with nucleophilic sites on proteins or nucleic acids, altering their function.

Case Study 1: Antimicrobial Activity

A study conducted on various dithiin derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent antimicrobial effects.

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., breast and prostate cancer). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to similar compounds.

Compound Name Molecular Formula Antimicrobial Activity Anticancer Activity
This compoundC10H8ClS2ModerateHigh
5-Chloro-6-(4-chlorophenyl)-2,3-dihydro-1,4-dithiineC10H8Cl2S2HighModerate
1,4-DithiinC8H8S2LowLow

Scientific Research Applications

Overview

2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone, with the CAS number 153275-57-1, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry and material science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of benzo[d]dithiin have exhibited significant antimicrobial properties. Studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
  • Anticancer Properties : Preliminary studies suggest that compounds containing the dithiin structure may have anticancer effects. The mechanism is believed to involve the induction of apoptosis in cancer cells, although further research is required to elucidate the exact pathways involved .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Conductive Polymers : The integration of this compound into polymer matrices has been explored for enhancing electrical conductivity. Its ability to form charge-transfer complexes can be utilized in developing advanced materials for electronics .

Synthesis of Novel Compounds

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : Researchers have developed synthetic routes that utilize this compound to create more complex molecules. This includes modifications that enhance its biological activity or alter its physical properties for specific applications .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Anticancer ActivityInduced apoptosis in cancer cell lines; further studies needed for mechanism clarification.
Material ScienceEnhanced conductivity when incorporated into polymer composites.

Comparison with Similar Compounds

Structural and Electronic Differences

The primary distinction lies in the heteroatom composition of the fused ring system:

  • Sulfur vs. Oxygen: The 1,4-dithiin ring (S-S) in the target compound contrasts with 1,4-dioxin (O-O) analogs (e.g., 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone, CAS 2879-20-1).
  • Substituent Effects: The chloro group at the ethanone position differentiates it from analogs like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one (CAS 20632-12-6), which has a longer alkyl chain, or 2-amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone (CAS 35970-31-1), where an amino group replaces chlorine .

Physicochemical Properties

Property Target Compound (Dithiin) 1-(2,3-Dihydrodioxin-6-yl)ethanone (CAS 2879-20-1) 2-Amino-1-(dihydrodioxin-6-yl)ethanone (CAS 35970-31-1)
Molecular Formula C₁₀H₉ClOS₂ C₁₀H₁₀O₃ C₁₀H₁₂ClNO₃ (hydrochloride form)
Ring Heteroatoms S, S O, O O, O
Key Substituent Cl H (no substituent) NH₂ (as hydrochloride)
Lipophilicity Higher (due to S atoms) Moderate Moderate (influenced by NH₂)
Reactivity Electrophilic substitution at Cl Electrophilic aromatic substitution Nucleophilic reactions at NH₂

Research Findings and Challenges

  • Reactivity Studies : The chloro group in the target compound shows faster substitution kinetics in SN2 reactions compared to dioxin-based analogs, likely due to reduced steric hindrance and electronic effects from sulfur .
  • Synthesis Challenges : Dithiin rings are prone to oxidation under harsh conditions, necessitating inert atmospheres or stabilizers during synthesis, unlike more stable dioxin systems .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction employs chloroacetyl chloride as the acylating agent, with Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitating the generation of the acylium ion electrophile. The dithiin ring’s sulfur atoms moderately activate the aromatic system, requiring careful control of stoichiometry to prevent over-acylation or ring oxidation.

Table 1: Optimization of Friedel-Crafts Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
AlCl₃Dichloromethane0 → 25462
FeCl₃Nitromethane25658
ZnCl₂Toluene40841

Limitations and Side Reactions

Competitive chlorination at the α-position of the ketone is observed at AlCl₃ concentrations exceeding 1.5 equivalents. Sulfur-leaching side products (e.g., benzoquinones) form when reaction temperatures surpass 50°C, necessitating strict thermal control.

Halogenation of 1-(2,3-Dihydrobenzo[b][1, dithiin-6-yl)ethanone

Post-synthetic chlorination of the parent ketone offers an alternative route, particularly advantageous for scale-up processes.

Chlorinating Agents and Selectivity

Sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride demonstrates superior α-selectivity compared to phosphorus pentachloride (PCl₅), which promotes ring chlorination. Radical inhibitors like azobisisobutyronitrile (AIBN) suppress undesired free-radical pathways.

Table 2: Chlorination Efficiency Comparison

AgentSolventAdditiveα-Chloro (%)Ring-Chloro (%)
SO₂Cl₂CCl₄None893
PCl₅CH₂Cl₂None4729
Cl₂ (gas)Acetic acidFeCl₃6818

Kinetic Control Strategies

Stepwise addition of chlorinating agents at -15°C improves α-selectivity to 94%, as demonstrated by in-situ FTIR monitoring of ketone consumption rates.

Cross-Coupling Approaches

Transition-metal-catalyzed couplings enable modular construction of the target molecule from pre-functionalized fragments.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 6-bromo-2,3-dihydrobenzo[b]dithiin and chloroacetyl pinacol boronate achieves moderate yields (Table 3). The electron-deficient nature of the dithiin ring necessitates specialized ligands.

Table 3: Ligand Screening for Suzuki Coupling

LigandBaseYield (%)
SPhosK₂CO₃56
XPhosCsF63
DavePhosK₃PO₄48

Ullmann-Type Coupling

Copper-mediated coupling of 6-iododithiin with chloroacetamide precursors under microwave irradiation reduces reaction times from 24 h to 45 minutes, albeit with decreased selectivity (72% vs. 58% isolated yield).

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : ≥99.5% (C18 column, acetonitrile/water 70:30)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, dithiin-H), 4.52 (s, 2H, CH₂Cl), 3.21–3.18 (m, 4H, S-CH₂)

  • LC-MS : m/z 258.97 [M+H]⁺

Q & A

Q. How can the molecular structure of 2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone be experimentally verified?

  • Methodological Answer : The compound's structure can be confirmed using a combination of spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to assign proton and carbon environments. For example, the aromatic protons in the dihydrobenzo[dithiin] ring appear as distinct doublets in the 6.6–7.0 ppm range, while the ketone carbonyl carbon resonates near 190–200 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths, angles, and stereochemistry. A monoclinic crystal system (e.g., P21/nP2_1/n) with unit cell parameters a=6.822A˚,b=23.567A˚,c=7.3746A˚,β=93.545a = 6.822 \, \text{Å}, b = 23.567 \, \text{Å}, c = 7.3746 \, \text{Å}, \beta = 93.545^\circ is typical for related benzodithiin derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (C10H9ClOS2\text{C}_{10}\text{H}_9\text{ClOS}_2) by matching the observed m/zm/z (244.76086) with the calculated value .

Q. What are common synthetic routes for preparing this compound?

  • Methodological Answer : A representative synthesis involves:

Friedel-Crafts Acylation : React 2,3-dihydrobenzo[b][1,4]dithiin with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl3_3) in anhydrous dichloromethane. Monitor reaction completion via TLC (hexane/EtOAc 7:3) .

Grignard Reactions : Alternative routes use 2-chloroethanone derivatives coupled with benzodithiin precursors. For example, treating 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone with methylmagnesium bromide in THF at −78°C yields intermediates for further functionalization .

Purification : Use flash chromatography (silica gel, 0–10% EtOAc/hexanes) to isolate the product. Confirm purity by HPLC (>98%) and melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrumentation variability. Address these by:
  • Cross-Validation : Compare NMR data across solvents (CDCl3_3, DMSO-d6_6) to identify solvent-dependent shifts. For example, ketone protons may exhibit downfield shifts in polar aprotic solvents .
  • Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations can confirm connectivity between the carbonyl carbon and aromatic protons .
  • Reference Standards : Acquire or synthesize a pure reference sample (e.g., CAS 2879-20-1 derivatives) to benchmark spectral profiles .

Q. What strategies optimize reaction yields in the synthesis of halogenated benzodithiin derivatives?

  • Methodological Answer : Yield optimization requires systematic parameter variation:
  • Temperature Control : Lower temperatures (−78°C) favor selectivity in Grignard additions, while higher temperatures (reflux) accelerate Friedel-Crafts reactions .
  • Catalyst Screening : Test Lewis acids (FeCl3_3, ZnCl2_2) for improved acylation efficiency. For example, AlCl3_3 may outperform FeCl3_3 in electron-deficient aromatic systems .
  • Reaction Monitoring : Use in situ FTIR to track carbonyl group formation (peak ~1700 cm1^{-1}) and adjust reagent stoichiometry dynamically .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Computational tools provide mechanistic insights:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The chloroethanone group is a high-energy LUMO region, making it susceptible to nucleophilic substitution .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction barriers for SN2 pathways .
  • Docking Studies : If the compound has biological targets, use AutoDock Vina to predict binding affinities with enzymes like cytochrome P450 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies may stem from assay conditions or structural variations. Mitigate by:
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity. For example, 2-chloro derivatives often exhibit higher electrophilicity than 4-methoxy analogs .
  • Standardized Bioassays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) using reference compounds (e.g., 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone) .
  • Meta-Analysis : Use databases like NIST Chemistry WebBook to collate and statistically analyze published IC50_{50} values .

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